molecular formula C23H25N3O3S2 B2574010 N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1206994-85-5

N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No. B2574010
CAS RN: 1206994-85-5
M. Wt: 455.59
InChI Key: SMWJLZSMNOANGC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide” are as follows: it is a yellow solid with a purity of 98.85% (HPLC). It has a melting point of 70.4–73.1 °C .

Scientific Research Applications

Dopamine D3 Receptor Agonist

This compound has been studied as a high-affinity D3-preferring agonist. In a structure-activity relationships study, it exhibited potent in vivo activity with a long duration of action . The D3 receptor is implicated in various neurological and neuropsychiatric disorders, making this application relevant for drug development.

Neutron Capture Therapy (NCT)

Boronic acids and their esters, including this compound, have been considered for NCT. However, stability in water remains a challenge. Further research could explore modifications to enhance stability and optimize boron-carrier properties .

Therapeutic Applications

The compound’s acyliperidine derivatives have potential therapeutic applications. Investigating its effects on specific targets (e.g., enzymes, receptors) could reveal novel drug candidates .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-18-7-9-19(10-8-18)17-24-23(27)22-21(11-16-30-22)31(28,29)26-14-12-25(13-15-26)20-5-3-2-4-6-20/h2-11,16H,12-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWJLZSMNOANGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

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